Iferanserin belongs to the class of drugs that act on serotonin receptors, specifically targeting the 5-HT2A receptor. Its chemical formula is with a molar mass of approximately . This compound is synthesized through various chemical methods, which will be elaborated upon in the synthesis analysis section.
The synthesis of Iferanserin involves several chemical reactions aimed at constructing its complex molecular framework. While specific detailed synthetic routes are not extensively documented in public literature, general approaches to synthesizing similar compounds often include:
The synthesis typically requires careful control over reaction conditions to ensure high yields and purity of the final product.
Iferanserin's molecular structure can be represented by its SMILES notation, which provides a way to encode the structure in a textual format. The compound's structural features include:
The three-dimensional model of Iferanserin can be visualized using tools like JSmol, which allows researchers to better understand its spatial configuration and potential binding sites on the receptor .
While specific chemical reactions involving Iferanserin are not widely published, understanding the typical reactions associated with serotonin antagonists can provide insights into its reactivity. Key reactions may include:
These reactions are critical in optimizing Iferanserin's efficacy and safety profile during development.
Iferanserin functions primarily as a selective antagonist at the 5-HT2A serotonin receptor. By blocking this receptor:
Clinical trials have demonstrated that patients using Iferanserin reported significant improvements in symptoms such as bleeding and itching compared to placebo controls .
Iferanserin exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for clinical use.
The primary application of Iferanserin is within the realm of gastroenterology, specifically for treating hemorrhoidal disease. Its selective action on serotonin receptors positions it as a potential alternative to existing treatments with fewer side effects. Ongoing research aims to further elucidate its effectiveness across different patient demographics and stages of hemorrhoid severity .
The evolution of 5-HT₂A receptor antagonists began with the accidental discovery of serotonin receptor subtypes during antipsychotic development. Early ligands like spiperone, initially characterized as a dopamine D₂ antagonist in the 1960s, were later found to exhibit high affinity (Kᵢ = 1.2 nM) for cortical 5-HT receptors, subsequently classified as 5-HT₂A [1] [3]. This revelation was pivotal, demonstrating that 5-HT₂A receptors could be distinguished from the closely related 5-HT₂B and 5-HT₂C subtypes by their >500-fold lower affinity for spiperone [1]. The 1980s saw the introduction of ketanserin, a prototypical antagonist with substantial 5-HT₂A affinity (Kᵢ = 1.13 nM) but significant off-target activity at α₁-adrenergic receptors, which limited its clinical utility due to hypotension [1] [6]. This era also witnessed the characterization of ritanserin, which potently blocked both 5-HT₂A and 5-HT₂C receptors, complicating the interpretation of its pharmacological effects [6] [9]. The quest for greater selectivity culminated in the 1990s with M100907 (volinanserin), exhibiting >100-fold selectivity for 5-HT₂A over 5-HT₂C receptors (Kᵢ = 0.47 nM vs. 100 nM) and serving as a critical tool for deconvoluting 5-HT₂A-specific functions [1]. Iferanserin emerged in this lineage, designed to leverage structural insights from cryo-EM studies of the 5-HT₂A receptor's orthosteric and extended binding pockets, aiming to optimize receptor-ligand interactions while minimizing polypharmacology [1] [3].
Iferanserin functions as a potent and selective competitive antagonist at the 5-HT₂A receptor, binding with high affinity to the receptor's orthosteric site and preventing serotonin-induced Gq/11 protein activation [1] [4]. Its molecular interactions involve key residues within the transmembrane helices (e.g., Asp155³·³²), which anchor the ligand through electrostatic interactions, while its hydrophobic moieties engage with the extended binding pocket (EBP), conferring subtype selectivity [1] [3]. Unlike earlier antagonists such as ketanserin or ritanserin, iferanserin exhibits minimal interaction with α₁-adrenergic receptors or dopamine D₂ receptors, reducing risks of off-target effects like orthostatic hypotension or extrapyramidal symptoms [1] [8]. Functionally, iferanserin reverses serotonin-amplified platelet aggregation and intracellular calcium mobilization induced by ADP, demonstrating IC₅₀ values comparable to specialized antiplatelet agents like clopidogrel in preclinical models [9]. This effect is attributed to the blockade of 5-HT₂A receptors on platelets, which normally enhance activation responses to weak agonists [9]. In vascular smooth muscle, iferanserin inhibits 5-HT₂A-mediated vasoconstriction, positioning it as a candidate for pathologies involving aberrant vasoreactivity, such as hemorrhoids, where it may normalize blood flow and reduce inflammation-associated vascular leakage [4] [8].
Table 2: Pharmacological Profile of Iferanserin Compared to Reference Compounds
Pharmacological Feature | Iferanserin | Ketanserin | M100907 | Pimavanserin |
---|---|---|---|---|
5-HT₂A Affinity (Kᵢ or IC₅₀) | High affinity (exact nM not specified) | 1.13 nM | 0.47 nM | 0.24 nM |
5-HT₂A vs. 5-HT₂C Selectivity | Selective | Moderate (5-HT₂A Kᵢ=1.13 nM; 5-HT₂C Kᵢ=88 nM) | High (>100-fold) | High (>10-fold) |
Key Off-Target Activities | Minimal data | α₁-adrenergic (high) | Low | Moderate H₁ histamine |
Functional Effects on Platelets | Inhibits 5-HT-amplified ADP aggregation | Inhibits 5-HT-induced aggregation | Limited data | Limited data |
Primary Therapeutic Applications | Hemorrhoidal disease (vascular) | Hypertension (withdrawn) | Investigational (psychosis) | Parkinson's psychosis |
The 5-HT₂A receptor serves as a high-value therapeutic target due to its dual roles in central neurotransmission and peripheral vascular regulation. In the CNS, 5-HT₂A receptors modulate cortical glutamate release, gamma oscillations, and downstream dopaminergic pathways, implicating them in conditions like schizophrenia, depression, and Parkinson's disease psychosis [1] [3] [6]. Antagonism here can normalize excitatory-inhibitory balance, as evidenced by pimavanserin's efficacy in reducing psychosis without impairing motor function [1] [8]. Peripherally, 5-HT₂A receptors are expressed on vascular smooth muscle cells, platelets, and endothelial cells, where they mediate vasoconstriction, platelet hyperaggregability, and inflammatory signaling [4] [9]. In hemorrhoidal disease, pathological overexpression or hyperactivation of these receptors contributes to venous dilation, microthrombosis, and mucosal inflammation [4]. Targeting 5-HT₂A with selective antagonists like iferanserin offers a mechanism-based approach to reversing these effects by inhibiting serotonin-induced vascular tone and platelet amplification—effects demonstrated in preclinical models where iferanserin reduced hemorrhoid-related vascular abnormalities [4] [9]. Furthermore, 5-HT₂A antagonism may confer cognititve benefits by disinhibiting NMDA receptor signaling in the prefrontal cortex, suggesting broader applications beyond current vascular indications [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4